molecular formula C18H15ClF3N5O3 B3036762 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione CAS No. 400078-17-3

1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3036762
CAS No.: 400078-17-3
M. Wt: 441.8 g/mol
InChI Key: MCDPAOOVUGJIFZ-UHFFFAOYSA-N
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Description

1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione is an intriguing chemical compound It features a diazinane ring, a pyridine unit, and notable trifluoromethyl and chloro functional groups

Scientific Research Applications

Chemistry:

  • Acts as an intermediate in organic synthesis, particularly in the formation of complex heterocycles.

Biology:

  • Studied for its potential as a biochemical probe due to its reactive groups.

Medicine:

  • Investigated for use in pharmaceuticals, targeting specific pathways such as kinases or receptors.

Industry:

  • Used in material science for the development of novel polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound can be synthesized via a multi-step reaction sequence. A typical synthetic route involves:

  • Starting with a diazinane derivative.

  • Reacting with 3-chloro-5-(trifluoromethyl)pyridine through a nucleophilic substitution.

  • Introducing the pyridin-2-ylmethyl group via a coupling reaction. Conditions often involve the use of organic solvents, catalysts like palladium on carbon, and mild temperatures to ensure precision and yield.

Industrial Production Methods:

Scaling up to industrial production, the process would utilize continuous flow reactors to optimize reaction times and scalability. Industrial methods prioritize efficiency and cost-effectiveness while maintaining purity and yield standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidation to form corresponding N-oxides.

  • Reduction: Can be reduced at the nitro group leading to amines.

  • Substitution: Shows nucleophilic substitution at the chloro group.

Common Reagents and Conditions:

  • Oxidation: Utilizes hydrogen peroxide or peracids under controlled conditions.

  • Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Involves strong nucleophiles like amines or thiols, often in aprotic solvents.

Major Products:

  • N-oxides from oxidation.

  • Amines from reduction.

  • Substituted derivatives from nucleophilic substitution.

Mechanism of Action

Comparing this compound to others with similar structures, we highlight its uniqueness:

  • 3-Chloro-5-(trifluoromethyl)pyridine: Lacks the diazinane and pyridin-2-ylmethyl groups, reducing complexity.

  • Diazinane derivatives without the pyridine moiety: Have different reactivity and applications.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine derivatives

  • Diazinane-based compounds

This detailed exploration of 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione should provide a comprehensive understanding of its significance and applications. What intrigues you most about this compound?

Properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N5O3/c19-13-7-10(18(20,21)22)9-25-14(13)24-5-6-27-16(29)12(15(28)26-17(27)30)8-11-3-1-2-4-23-11/h1-4,7,9,12H,5-6,8H2,(H,24,25)(H,26,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPAOOVUGJIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2C(=O)NC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione

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